

Indolelactic Acid: A Comparative Analysis of its Function in Immature versus Mature Enterocytes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indolelactic acid*

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BOSTON, MA – New research highlights the divergent roles of **indolelactic acid** (ILA), a metabolite produced by the gut microbiota from tryptophan, in immature and mature intestinal epithelial cells, known as enterocytes. These findings carry significant implications for pediatric and adult gut health, particularly in the context of inflammatory intestinal conditions. This guide provides a comprehensive comparison of ILA's functions, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Functional Comparison of Indolelactic Acid in Immature vs. Mature Enterocytes

Indolelactic acid exhibits distinct anti-inflammatory and regulatory functions that are contingent on the developmental stage of enterocytes. In the immature intestine, ILA plays a crucial protective role against inflammation, a function that appears to be altered in mature enterocytes.

Key Functional Differences:

- **Anti-inflammatory Response:** The most striking difference lies in the anti-inflammatory properties of ILA. In immature enterocytes, ILA effectively reduces the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) when stimulated by Interleukin-1 beta (IL-1 β).^{[1][2]} This protective effect is notably absent in mature enterocytes under the same conditions.^[1] However, in mature intestinal epithelial cell models, ILA has been shown to attenuate IL-8

production induced by other inflammatory triggers like Tumor Necrosis Factor-alpha (TNF- α) and Lipopolysaccharide (LPS).[3][4]

- **Signaling Pathways:** The mechanisms through which ILA exerts its effects differ between the two cell types. In immature enterocytes, the anti-inflammatory action of ILA is dependent on the Aryl Hydrocarbon Receptor (AHR) and Toll-like receptor 4 (TLR4).[1] ILA's interaction with AHR prevents the transcription of IL-8.[1][2] In mature enterocytes, ILA also activates the AHR pathway, but it additionally involves the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway to combat inflammation.[3][4] Furthermore, in intestinal epithelial cells, ILA has been demonstrated to inhibit glycolysis, NF- κ B, and HIF signaling pathways to reduce the production of chemokines CCL2 and CCL7, thereby limiting the recruitment of inflammatory macrophages.[5][6][7]
- **Developmental Regulation:** The differential response to ILA underscores the developmental regulation of intestinal innate immunity.[8][9] The distinct signaling pathways and outcomes suggest that the cellular machinery and regulatory networks in enterocytes evolve with maturation, altering their response to microbial metabolites.

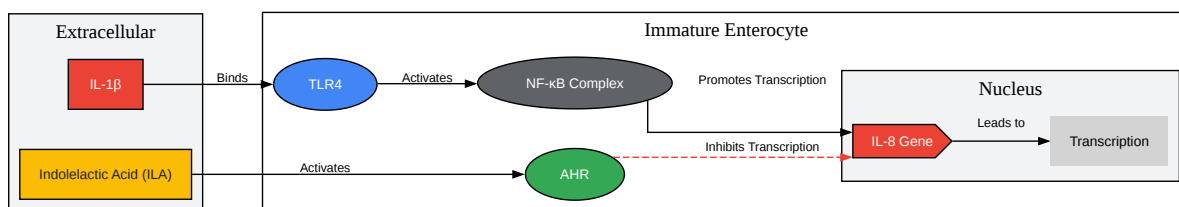
Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the effects of ILA on immature and mature enterocytes.

Cell Type/Model	Stimulus	ILA Concentration	Measured Effect	Outcome	Reference
Immature Human Enterocytes (H4 cells)	IL-1 β	Not specified	IL-8 secretion	Significant reduction in IL-8	[1]
Immature Human Enterocytes (NEC primary cell line)	IL-1 β	Various concentrations	IL-8 secretion	Significant anti-inflammatory effect	[1]
Immature Human Enteroids (15 & 22 weeks gestation)	IL-1 β	Various concentrations	IL-8 secretion	Significant anti-inflammatory effect	[1]
Mature Human Enterocytes (Caco-2 cells)	TNF- α	1-10 mM	IL-8 mRNA expression	Significant attenuation of IL-8 increase	[3]
Mature Human Enterocytes (Caco-2 cells)	LPS	1-10 mM	IL-8 mRNA expression	Significant attenuation of IL-8 increase	[3]
Macrophage Cell Line	LPS	1-10 mM	NF- κ B activation	Significant attenuation	[3]

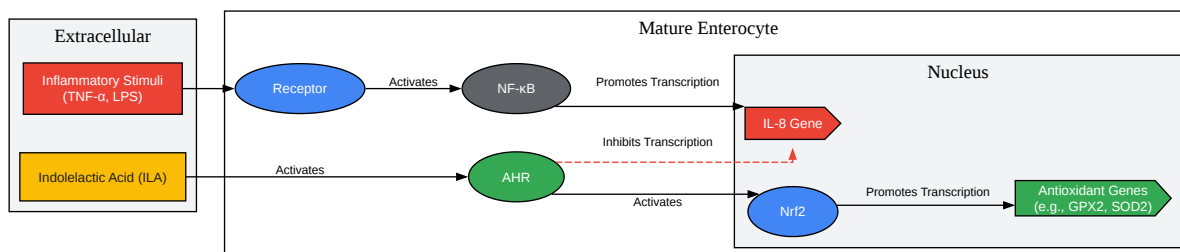
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of ILA in immature and mature enterocytes, as well as a general experimental workflow for studying its effects.



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ILA Signaling in Immature Enterocytes.





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References

- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. pnas.org [pnas.org]
- 6. Bacterial indole-3-lactic acid affects epithelium–macrophage crosstalk to regulate intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial indole-3-lactic acid affects epithelium-macrophage crosstalk to regulate intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The impact of indole-3-lactic acid on immature intestinal innate immunity and development: a transcriptomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Indolelactic Acid: A Comparative Analysis of its Function in Immature versus Mature Enterocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243093#functional-comparison-of-indolelactic-acid-in-immature-versus-mature-enterocytes]

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